molecular formula C32H36N4O10 B12299089 N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide

N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide

Cat. No.: B12299089
M. Wt: 636.6 g/mol
InChI Key: BWPMKVHHFNGYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agrobactin: is a linear catechol siderophore produced by certain strains of the bacterium Agrobacterium. Siderophores are molecules that bind and transport iron in microorganisms. Agrobactin plays a crucial role in enhancing the uptake of ferric iron into plants, particularly young pea and bean plants, thereby aiding in the synthesis of chlorophyll .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of agrobactin involves the formation of a catechol structure, which is a type of aromatic compound with two hydroxyl groups attached to a benzene ring. The synthetic route typically involves the following steps:

    Formation of Catechol Backbone: The catechol backbone is synthesized through a series of reactions involving aromatic substitution and hydroxylation.

    Attachment of Side Chains: Specific side chains are attached to the catechol backbone through esterification or amidation reactions.

    Cyclization: The molecule undergoes cyclization to form the final linear catechol structure.

Industrial Production Methods: Industrial production of agrobactin involves the cultivation of Agrobacterium strains under iron-limited conditions to induce the production of siderophores. The bacteria are grown in large bioreactors, and the siderophores are extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Agrobactin undergoes various chemical reactions, including:

    Oxidation: The catechol groups in agrobactin can be oxidized to form quinones.

    Reduction: The quinone forms can be reduced back to catechols.

    Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products:

    Oxidation Products: Quinones and their derivatives.

    Reduction Products: Catechols.

    Substitution Products: Various substituted catechols depending on the electrophile used.

Scientific Research Applications

Agrobactin has a wide range of scientific research applications, including:

Chemistry:

    Iron Chelation: Agrobactin is used to study iron chelation mechanisms and the role of siderophores in iron transport.

Biology:

    Plant Growth Promotion: Agrobactin enhances iron uptake in plants, promoting growth and chlorophyll synthesis.

    Microbial Interactions: It is used to study interactions between plants and microorganisms in the rhizosphere.

Medicine:

    Antimicrobial Research: Agrobactin and other siderophores are studied for their potential use in combating bacterial infections by depriving pathogens of iron.

Industry:

    Agriculture: Agrobactin is used in biofertilizers to enhance plant growth by improving iron availability in the soil.

Mechanism of Action

Agrobactin exerts its effects through the following mechanisms:

    Iron Chelation: Agrobactin binds to ferric iron (Fe^3+) with high affinity, forming a stable complex. This complex is then transported into plant cells, where the iron is released and utilized for various metabolic processes.

    Molecular Targets and Pathways: The primary target of agrobactin is ferric iron. The siderophore-iron complex is recognized by specific receptors on the plant cell surface, facilitating iron uptake through active transport mechanisms.

Comparison with Similar Compounds

Agrobactin is unique among siderophores due to its specific structure and high affinity for ferric iron. Similar compounds include:

Agrobactin’s uniqueness lies in its linear catechol structure and its specific role in enhancing iron uptake in plants, making it a valuable compound in both scientific research and agricultural applications.

Properties

IUPAC Name

N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPMKVHHFNGYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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